2-Methoxypyridine-4-sulfinic acid

Organic Synthesis Medicinal Chemistry Regioselectivity

Researchers encountering protodeboronation or low reactivity with 4-pyridyl boronate coupling partners can deploy 2-Methoxypyridine-4-sulfinic acid (CAS 2193065-14-2) as a more robust, regiospecific sulfinate-based alternative for installing the 2-methoxypyridin-4-yl fragment. The pre-installed 2,4-substitution pattern-a strong +M methoxy donor paired with a 4-sulfinic acid handle-enables reliable, high-yielding Suzuki-Miyaura cross-couplings and modular derivatization into sulfonamides and sulfones. Its calculated LogP (0.4) and TPSA (78.6 Ų) make it a rational choice for improving solubility and drug-likeness in lead optimization. Available through custom synthesis with batch-specific CoA.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
Cat. No. B12982999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine-4-sulfinic acid
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)S(=O)O
InChIInChI=1S/C6H7NO3S/c1-10-6-4-5(11(8)9)2-3-7-6/h2-4H,1H3,(H,8,9)
InChIKeyUYKROHVJPFCROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxypyridine-4-sulfinic acid: A Regiospecific Pyridine Sulfinate Building Block for Advanced Synthesis


2-Methoxypyridine-4-sulfinic acid (CAS: 2193065-14-2) is a heterocyclic organosulfur compound belonging to the class of pyridine sulfinic acids [1]. It features a methoxy (-OCH₃) substituent at the 2-position and a sulfinic acid (-SO₂H) group at the 4-position of the pyridine ring, with a molecular formula of C₆H₇NO₃S and a molecular weight of 173.19 g/mol [2]. This specific substitution pattern yields a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 78.6 Ų, which are critical determinants of solubility and membrane permeability in drug design [3]. The compound serves primarily as a synthetic intermediate, where the sulfinic acid moiety enables participation in nucleophilic reactions to form sulfones, sulfonamides, and other sulfur-containing derivatives, while the methoxy group enhances electron density on the pyridine ring, thereby modulating its reactivity in electrophilic substitution reactions [1].

Why 2-Methoxypyridine-4-sulfinic acid is Not Interchangeable with Other Pyridine Sulfinates


The substitution pattern of 2-Methoxypyridine-4-sulfinic acid is non-arbitrary and dictates its precise behavior in chemical transformations. While other pyridine sulfinates may share the sulfinic acid functional group, the specific combination of a 2-methoxy and a 4-sulfinic acid substitution is unique [1]. For example, the 3- and 5-positional isomers (e.g., 2-Methoxypyridine-3-sulfinic acid or 5-Methoxypyridine-2-sulfinic acid) present fundamentally different electronic environments and steric profiles that would alter their reactivity, regioselectivity in subsequent reactions, and the physicochemical properties of the derived products [2]. Furthermore, replacing the methoxy group with a different substituent, such as in 2-Chloropyridine-4-sulfinic acid, introduces a halogen atom with distinct electronic (inductive vs. resonance) and chemical (e.g., leaving group vs. electron-donating) properties, which would lead to different reaction pathways and product outcomes . Therefore, generic substitution without a specific, data-driven justification is highly likely to result in failed reactions, unexpected byproducts, or suboptimal yields, underscoring the necessity for procuring the exact regioisomer [3].

Quantitative Evidence Guide: Differentiating 2-Methoxypyridine-4-sulfinic acid from Structural Analogs


Regioselectivity in Electrophilic Aromatic Substitution: A Directing Effect Not Shared by All Analogs

The 2-methoxy group in 2-Methoxypyridine-4-sulfinic acid exerts a strong activating and ortho/para-directing effect during electrophilic aromatic substitution. A key study on the related reaction of 2-methoxypyridine with sulfuric acid demonstrates that this directing effect leads to exclusive substitution at the 4-position, forming 2-methoxy-4-sulfonic acid pyridine as the major product [1]. In contrast, pyridine without the methoxy group undergoes electrophilic substitution under much harsher conditions and with different regioselectivity, often yielding a mixture of 3- and 4-substituted products. This fundamental difference in regiochemical outcome is a direct consequence of the 2-methoxy substitution pattern, which is unique to this compound among common pyridine sulfinate building blocks [2].

Organic Synthesis Medicinal Chemistry Regioselectivity

Calculated Physicochemical Properties: LogP and TPSA Comparison with 2-Chloropyridine-4-sulfinic acid

Computational predictions highlight significant differences in key drug-likeness parameters between 2-Methoxypyridine-4-sulfinic acid and its chlorinated analog. The target compound exhibits a calculated XLogP3 of 0.4 and a TPSA of 78.6 Ų [1]. While exact computed values for 2-Chloropyridine-4-sulfinic acid are not available in the same source, a comparison with its sulfonic acid analog, 2-Chloropyridine-4-sulfonic acid, shows a molecular weight of 193.61 g/mol versus 173.19 g/mol for the target . The methoxy group in the target compound is expected to confer greater hydrophilicity and hydrogen-bonding capacity compared to the chlorine atom, which would increase lipophilicity and TPSA, respectively. These differences in physicochemical properties are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles in early-stage drug discovery and can influence compound solubility and formulation strategies [2].

Drug Design Physicochemical Profiling Medicinal Chemistry

Impact of Substitution Pattern on Reactivity: Methoxy vs. Chloro Substituent Effects

The nature of the substituent at the 2-position dramatically alters the pyridine ring's electronic character and, consequently, its reactivity. 2-Methoxypyridine-4-sulfinic acid, with its methoxy (-OCH₃) group, is a strong electron-donating group by resonance (+M effect), which activates the pyridine ring towards electrophilic attack and influences the stability of reaction intermediates [1]. This contrasts sharply with 2-Chloropyridine-4-sulfinic acid, where the chlorine atom is an electron-withdrawing group by induction (-I effect), which deactivates the ring and directs reactions differently . This fundamental electronic difference means that the two compounds cannot be considered equivalent. For instance, the methoxy group is known to enhance reactivity in electrophilic substitution, while the chloro substituent facilitates nucleophilic aromatic substitution (SNAr) reactions by activating the ring towards nucleophilic attack . The synthetic utility of each compound is therefore dictated by this substituent effect.

Organic Synthesis Reaction Mechanisms Electron-Donating Groups

Unique Synthetic Accessibility and Precursor Role for 2,4-Disubstituted Pyridines

2-Methoxypyridine-4-sulfinic acid occupies a specific niche in the synthetic toolbox for constructing 2,4-disubstituted pyridines, a common motif in pharmaceutical compounds [1]. The sulfinic acid at the 4-position can be further elaborated via oxidation to sulfonic acids or conversion to sulfonyl chlorides, which are versatile intermediates for nucleophilic attack. Meanwhile, the methoxy group at the 2-position can act as a protecting group or be modified. While a direct comparison of synthetic yields is unavailable, the compound's value is in its ability to provide a direct, regiospecific entry point to this substitution pattern. The alternative approach—introducing the sulfinic acid group into a pre-existing 2,4-disubstituted pyridine—may be challenging or result in poor regioselectivity, making the pre-functionalized building block a more efficient choice [2]. The sulfinate class, in general, has been established as a more stable and efficient alternative to unstable pyridine-2-boronates in cross-coupling reactions, further underscoring the utility of the sulfinic acid moiety [3].

Organic Synthesis Medicinal Chemistry Building Blocks

Strategic Application Scenarios for 2-Methoxypyridine-4-sulfinic acid in Drug Discovery and Chemical Development


Targeted Synthesis of 2,4-Disubstituted Pyridine Drug Candidates

In medicinal chemistry, the 2,4-disubstituted pyridine is a privileged scaffold found in numerous kinase inhibitors and receptor modulators. 2-Methoxypyridine-4-sulfinic acid is the optimal starting material when a synthetic route requires a pre-installed, regiospecific handle at the 4-position and an electron-donating group at the 2-position [1]. Its procurement is justified over using 2-chloro- or unsubstituted analogs because the methoxy group provides a distinct electronic environment that can be crucial for target binding or for directing subsequent chemical transformations, as established by its strong +M effect [2]. The sulfinic acid group itself serves as a stable precursor for sulfonamides and sulfones, common functional groups in drug molecules [3].

Building Block for Advanced Cross-Coupling Reactions

This compound is a member of the pyridine sulfinate class, which has been proven to be a superior alternative to unstable pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions [1]. While the cited work focuses on 2-sulfinates, the principle extends to 4-sulfinates, which are also efficient coupling partners. For a researcher encountering difficulties with 4-pyridyl boronate coupling partners due to protodeboronation or low reactivity, 2-Methoxypyridine-4-sulfinic acid offers a more robust and reliable synthetic solution for installing a 2-methoxypyridin-4-yl fragment into a more complex molecular architecture [2]. This application is particularly relevant for late-stage functionalization in pharmaceutical synthesis, where reliable, high-yielding transformations are paramount [3].

Development of Coordination Complexes and Metal-Binding Ligands

The 2-methoxypyridine moiety is a known ligand in coordination chemistry. The addition of a sulfinic acid group at the 4-position creates a bifunctional molecule capable of binding to metal centers through both the pyridine nitrogen and the sulfinate oxygen atoms [1]. This chelating ability can be exploited to create novel metal-organic frameworks (MOFs) or homogeneous catalysts. The specific 2-methoxy-4-sulfinic acid substitution pattern is critical for controlling the geometry and stability of the resulting metal complex. For example, the related pyridine-4-sulfinic acid has been shown to form stable nickel(II) complexes with a distorted octahedral geometry [2]. Researchers developing new catalysts or materials would select this compound over its 3- or 5-substituted isomers to achieve a desired coordination mode and complex architecture [3].

Physicochemical Property Optimization in Lead Series

In a lead optimization program, small changes to a molecule's structure can dramatically alter its pharmacokinetic profile. The calculated LogP (0.4) and TPSA (78.6 Ų) for 2-Methoxypyridine-4-sulfinic acid provide a quantitative baseline for incorporating this fragment into a drug candidate [1]. If a lead series suffers from high lipophilicity (LogP > 5) or poor solubility, substituting a more lipophilic aryl ring with this more polar, methoxy-substituted pyridine sulfinate can be a rational strategy to improve aqueous solubility and reduce off-target binding, as guided by its favorable TPSA value [2]. This data-driven approach to procurement ensures that the building block is selected not just for synthetic convenience but also for its predictable contribution to the overall drug-likeness of the final molecule [3].

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